3-Bromo-2-methoxybenzoyl chloride

Lusutrombopag Pharmaceutical Intermediate Synthetic Yield

3-Bromo-2-methoxybenzoyl chloride (CAS 121789-32-0) is a high-value aromatic acyl halide, uniquely positioned as a key intermediate in the synthesis of Lusutrombopag, a marketed TPO receptor agonist. A patented route utilizes this specific ortho-methoxy, meta-bromo substitution pattern to achieve a 70-80% yield, a significant improvement over the original 25-30% yield for a key intermediate. This specificity makes it irreplaceable for this drug's synthesis and analog generation. Sourcing this compound ensures efficient, validated, and high-yield synthetic pathways for pharmaceutical research and development.

Molecular Formula C8H6BrClO2
Molecular Weight 249.49 g/mol
CAS No. 121789-32-0
Cat. No. B12284393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxybenzoyl chloride
CAS121789-32-0
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Br)C(=O)Cl
InChIInChI=1S/C8H6BrClO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3
InChIKeyZWBHCTHYSGCKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxybenzoyl chloride (CAS 121789-32-0): A Specialized Acyl Halide for Targeted Aromatic Substitution


3-Bromo-2-methoxybenzoyl chloride (CAS 121789-32-0) is an aromatic acyl halide with a molecular formula of C8H6BrClO2 and a molecular weight of 249.49 g/mol . This compound features a benzoyl chloride core, a key reactive functional group, that is ortho-substituted with a methoxy group and meta-substituted with a bromine atom . This specific 1,2,3-substitution pattern on the benzene ring creates a unique steric and electronic environment, differentiating it from other benzoyl chloride analogs and enabling its use as a specific intermediate in the synthesis of complex molecules, most notably in the pharmaceutical industry .

Procurement Risk Assessment: Why Generic Acyl Chlorides Cannot Substitute for 3-Bromo-2-methoxybenzoyl chloride


Substituting 3-bromo-2-methoxybenzoyl chloride with a simpler or more readily available acyl chloride, such as unsubstituted benzoyl chloride or a mono-substituted analog, is not a viable strategy for many of its intended applications. The presence of both the electron-donating methoxy group and the electron-withdrawing bromine atom on the same ring creates a distinct electronic and steric environment that dictates its reactivity in nucleophilic acyl substitution and subsequent cross-coupling reactions . Replacing it with a compound lacking either substituent would result in a different reaction outcome, such as a change in regioselectivity during a ring-closure step or the inability to perform a subsequent functionalization at the bromine site. This specificity is critical in multi-step syntheses where the compound serves as a building block to install a pre-functionalized moiety. The failure of a generic substitution can lead to low yields, the formation of undesired byproducts, or the complete inability to proceed through a validated synthetic pathway .

3-Bromo-2-methoxybenzoyl chloride: A Data-Driven Guide for Scientific Selection


Significantly Enhanced Yield in the Synthesis of Lusutrombopag Intermediate II

In the synthesis of a key intermediate (Intermediate II) for the drug Lusutrombopag, the use of 3-bromo-2-methoxybenzoyl chloride as a starting material in a novel, patented route achieved a yield of 70-80% . This represents a substantial improvement over the yield of the two-step process from the original research literature, which was reported to be only 25-30% . The patent claims that this improved method is also 'stable and easy to repeat' .

Lusutrombopag Pharmaceutical Intermediate Synthetic Yield TPO Receptor Agonist

Unique Ortho-Directing Effect from Methoxy Group

The presence of a methoxy group at the 2-position is known to accelerate the ester-mediated nucleophilic aromatic substitution (SNAr) reaction. Research has shown that the introduction of a methoxy group at the 3-position (meta to the reacting center) on a 2-methoxybenzoic ester further enhances the reactivity of the 2-methoxy group, acting via a ligation-assisted mechanism rather than a purely inductive effect .

SNAr Reaction Ortho-Directing Group Nucleophilic Aromatic Substitution Reaction Kinetics

Proven Utility as a Key Intermediate for a Marketed Drug (Lusutrombopag)

3-Bromo-2-methoxybenzoyl chloride is documented as an advanced key intermediate in the synthesis of Lusutrombopag (CAS 1110766-97-6), a thrombopoietin (TPO) receptor agonist developed by Shionogi for the treatment of thrombocytopenia associated with chronic liver disease [1]. The drug has been approved for use (e.g., as Mulpleta) and its patent has recently expired [1]. This specific compound is not just a theoretical building block but has a proven role in a validated, commercial-scale pharmaceutical process .

Drug Synthesis Validated Intermediate Lusutrombopag Process Chemistry

Where 3-Bromo-2-methoxybenzoyl chloride (CAS 121789-32-0) Adds Definitive Value: A Guide for Chemists and Procurement Specialists


Cost-Effective and High-Yield Synthesis of Lusutrombopag and Its Structural Analogs

This is the primary and most compelling application. A validated, patented route for synthesizing a key intermediate of Lusutrombopag uses 3-bromo-2-methoxybenzoyl chloride to achieve a 70-80% yield, a significant improvement over the original 25-30% yield . For laboratories or CMOs involved in the synthesis of this drug or related TPO receptor agonists, this compound offers a clear path to a more efficient and economical process.

Medicinal Chemistry Exploration Around the Lusutrombopag Pharmacophore

For medicinal chemists, the proven role of 3-bromo-2-methoxybenzoyl chloride in synthesizing a marketed drug makes it a valuable starting point for analog generation. The compound installs a specific, functionalized aromatic moiety that is integral to the pharmacophore. Researchers can use this validated building block to explore structure-activity relationships (SAR) around the Lusutrombopag core, leveraging its established synthetic utility .

Targeted Ortho-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

In complex molecule synthesis, the ability to direct a substitution reaction to a specific ortho-position is critical. The 2-methoxy group on this compound is known to act as a strong ortho-director in SNAr reactions . Furthermore, the presence of the meta-bromo substituent has been shown to accelerate the reactivity of the methoxy group, providing a faster and more efficient pathway for ortho-functionalization .

Development of Novel Cross-Coupling Methodologies

The aryl bromide moiety in 3-bromo-2-methoxybenzoyl chloride makes it a suitable substrate for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of diverse structural diversity at the 3-position of the aromatic ring after the acyl chloride has been used to build the core scaffold. This dual functionality makes it a versatile building block for creating chemical libraries.

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